molecular formula C15H19N3 B12536402 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole CAS No. 656257-38-4

2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B12536402
CAS No.: 656257-38-4
M. Wt: 241.33 g/mol
InChI Key: PMXMCUGPIUKYHP-UHFFFAOYSA-N
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Description

2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole is a synthetic organic compound that features both an imidazole and an indole moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: Starting from a suitable precursor, such as a substituted aldehyde or ketone, the imidazole ring can be formed through a condensation reaction with an amine and a source of nitrogen, such as ammonium acetate.

    Formation of the indole ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Coupling of the two rings: The final step would involve coupling the imidazole and indole rings, possibly through a cross-coupling reaction or a cyclization step.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated indole ring.

Scientific Research Applications

2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-4-propyl-1H-imidazol-2-yl)-1H-indole: Lacks the dihydro component.

    2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.

Uniqueness

The uniqueness of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole lies in its specific combination of the imidazole and dihydroindole rings, which may confer unique biological or chemical properties not found in similar compounds.

Properties

CAS No.

656257-38-4

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H19N3/c1-3-6-12-10(2)16-15(18-12)14-9-11-7-4-5-8-13(11)17-14/h4-5,7-8,14,17H,3,6,9H2,1-2H3,(H,16,18)

InChI Key

PMXMCUGPIUKYHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=N1)C2CC3=CC=CC=C3N2)C

Origin of Product

United States

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